molecular formula C7H7ClN4 B13114879 4-Chloro-1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine

4-Chloro-1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine

Cat. No.: B13114879
M. Wt: 182.61 g/mol
InChI Key: GKZGTZYGOSCYFP-UHFFFAOYSA-N
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Description

4-Chloro-1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure The presence of a chlorine atom at the 4-position and a methyl group at the 1-position of the pyrazole ring distinguishes this compound from other pyrazolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Gould–Jacobs reaction is a simple way to achieve 4-chloro-1H-pyrazolo[3,4-b]pyridines, although it is not very versatile due to limitations in the nature of the substituents accessible .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic routes to achieve high yields and purity. This may include the use of advanced techniques such as microwave-assisted synthesis or ultrasonic-assisted synthesis to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing or reducing agents for oxidation and reduction reactions. The reaction conditions typically involve the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.

Scientific Research Applications

4-Chloro-1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells. The compound binds to the kinase domain of TRKs, preventing their activation and subsequent signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine include other pyrazolopyridines such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the methyl group at specific positions enhances its reactivity and potential as a therapeutic agent compared to other similar compounds .

Properties

Molecular Formula

C7H7ClN4

Molecular Weight

182.61 g/mol

IUPAC Name

4-chloro-1-methylpyrazolo[4,3-c]pyridin-3-amine

InChI

InChI=1S/C7H7ClN4/c1-12-4-2-3-10-6(8)5(4)7(9)11-12/h2-3H,1H3,(H2,9,11)

InChI Key

GKZGTZYGOSCYFP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=N1)N)C(=NC=C2)Cl

Origin of Product

United States

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